
2-(((p-Carboxyphenyl)carbamoyl)methyl)-2-(hydroxymethoxy)succinic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0328844, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has significant historical and industrial importance, particularly in military applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and reacted with nitric and sulfuric acids. The process is highly controlled to manage the exothermic nature of the reactions and to ensure safety. The final product is purified through crystallization and washing to remove any residual acids and impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.
Substitution: It can participate in electrophilic substitution reactions, although the presence of nitro groups makes it less reactive towards further nitration.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, which convert 2,4,6-trinitrotoluene to aminotoluene derivatives.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize 2,4,6-trinitrotoluene.
Substitution: Electrophilic substitution reactions typically require a catalyst and controlled conditions to proceed efficiently.
Major Products
Reduction: Produces aminotoluene derivatives.
Oxidation: Results in carbon dioxide, water, and nitrogen oxides.
Substitution: Can yield various substituted toluene derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has several applications in scientific research:
Chemistry: It is used as a standard explosive in studies of detonation and explosive behavior.
Biology: Research into its toxicological effects on living organisms helps in understanding its environmental impact.
Medicine: Studies on its metabolites and their effects contribute to toxicology and pharmacology.
Industry: It is used in the development of safer and more efficient explosive materials.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose into gases upon detonation, releasing a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shock wave.
Comparison with Similar Compounds
2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of other chemicals.
Nitroglycerin: More sensitive to shock and friction, used in dynamite.
RDX (Research Department Explosive): More powerful and stable, used in military applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.
Similar Compounds
- 2,4-dinitrotoluene
- Nitroglycerin
- RDX (Research Department Explosive)
- PETN (Pentaerythritol tetranitrate)
- HMX (High Melting Explosive)
Properties
CAS No. |
110357-86-3 |
|---|---|
Molecular Formula |
C14H13NO8 |
Molecular Weight |
323.25 g/mol |
IUPAC Name |
4-[(3-carboxy-3-formyloxy-5-oxopentanoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13NO8/c16-6-5-14(13(21)22,23-8-17)7-11(18)15-10-3-1-9(2-4-10)12(19)20/h1-4,6,8H,5,7H2,(H,15,18)(H,19,20)(H,21,22) |
InChI Key |
OOVRYNHDVUOGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC(CC=O)(C(=O)O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


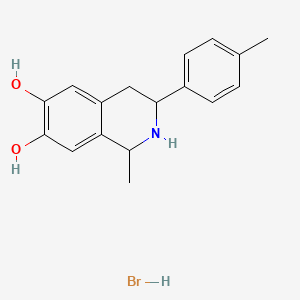
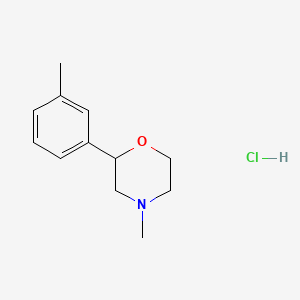
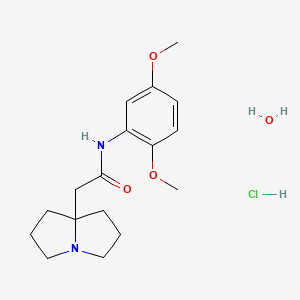
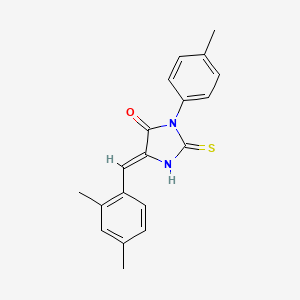
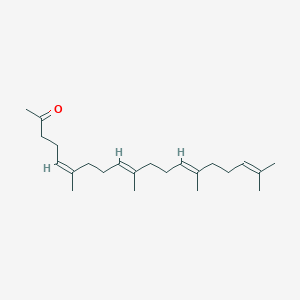

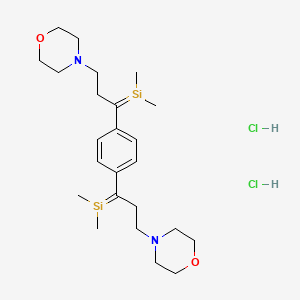
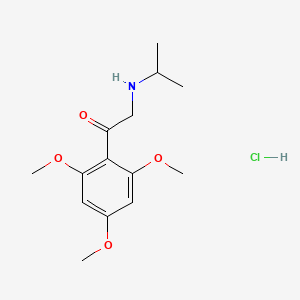
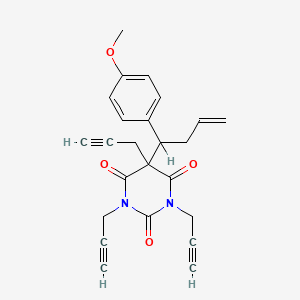
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
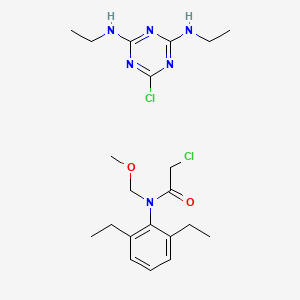
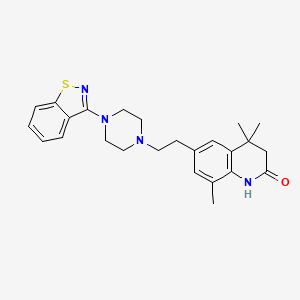
![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

